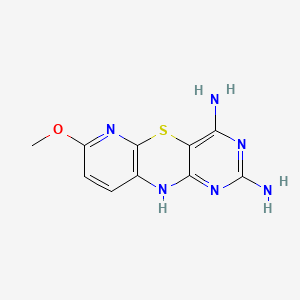
10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 7-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 7-methoxy-: is a complex heterocyclic compound characterized by its unique structure, which includes pyrido, pyrimido, and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 7-methoxy- typically involves multi-step reactions. One common approach is the condensation of 6-aminouracil with aromatic aldehydes and 1,3-diketones under specific conditions . The reaction is often carried out in the presence of catalysts and under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Reagents such as halogens or alkylating agents are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development .
Medicine: In medicine, 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 7-methoxy- is being investigated for its therapeutic potential. Its ability to modulate specific biological pathways makes it a potential candidate for treating various diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 7-methoxy- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
7-Chloro-10H-pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine: This compound shares a similar core structure but with a chlorine substituent, which can alter its chemical and biological properties.
10H-Pyrido(3,2-b)(1,4)benzothiazine: Another related compound with a different ring fusion pattern, leading to distinct properties and applications.
Uniqueness: The presence of the methoxy group in 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine, 7-methoxy- imparts unique chemical properties, such as increased solubility and altered reactivity, making it distinct from its analogs .
Properties
CAS No. |
42362-20-9 |
|---|---|
Molecular Formula |
C10H10N6OS |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
12-methoxy-9-thia-2,4,6,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3,5,7,11,13-hexaene-5,7-diamine |
InChI |
InChI=1S/C10H10N6OS/c1-17-5-3-2-4-9(14-5)18-6-7(11)15-10(12)16-8(6)13-4/h2-3H,1H3,(H5,11,12,13,15,16) |
InChI Key |
LHABWFJUCMQSEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NC3=NC(=NC(=C3S2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


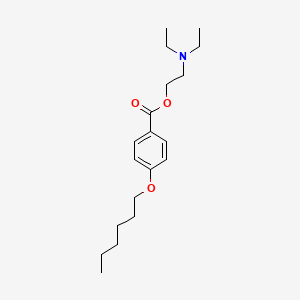
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)


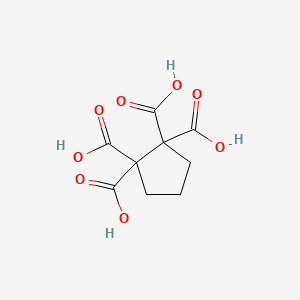


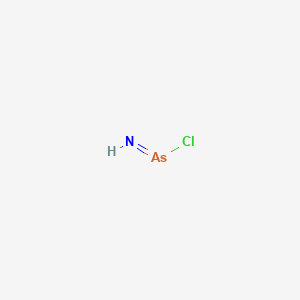

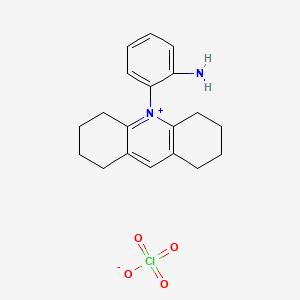
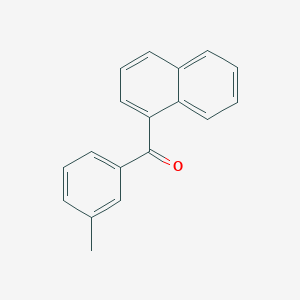
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)

